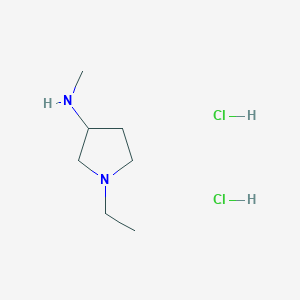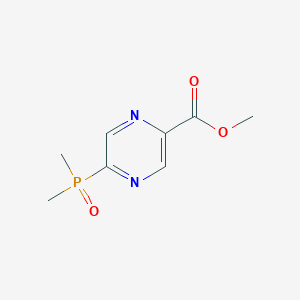
1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C7H16N2.2ClH/c1-3-9-5-4-7 (6-9)8-2;;/h7-8H,3-6H2,1-2H3;2*1H . This indicates that the molecule consists of a pyrrolidine ring with an ethyl group and a methylamine group attached. The dihydrochloride refers to the presence of two chloride ions for charge balance. Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.14 . It is an oil at room temperature .Aplicaciones Científicas De Investigación
Clinical Research Advancement
This compound can be utilized in clinical research to verify proteins and metabolites of interest. It’s particularly useful in translational research, which aims to convert basic science discoveries into clinical applications to improve human health .
Mass Spectrometry
In mass spectrometry, 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride can enhance the verification process of biomarkers, including peptides, metabolites, and lipids. This is crucial for developing personalized therapies and understanding disease mechanisms .
Gene Cloning and Manipulation
The compound is valuable in genetic engineering for its role in cloning, transferring, and manipulating genes. It can be used to create recombinant DNA molecules and gene libraries for various downstream applications .
PCR Amplification
It serves as a template for PCR amplification, which is essential for gene expression analysis, genotyping, and molecular diagnostics. This application is vital for identifying specific clones of interest in large DNA libraries .
Transfection Studies
1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride: can be used to obtain plasmid DNA for transfection studies in mammalian cells. This helps in exploring gene function and protein expression .
Gene Knockout Studies
The compound aids in creating knockout constructs for targeted gene disruption experiments. This allows researchers to study phenotypic changes resulting from specific gene modifications .
Molecular Cloning
It’s instrumental in amplifying DNA fragments for subsequent cloning into larger vectors, which is particularly useful for constructing recombinant DNA molecules .
Safety and Handling in Research
Understanding the safety profile of 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride is essential for handling the compound in a laboratory setting. Researchers must be aware of its hazard statements and precautionary measures to ensure safe usage .
Mecanismo De Acción
The mechanism of action for this compound is not specified in the search results. The mechanism of action would depend on the specific application of the compound, which could vary widely given its potential use in diverse fields like drug development, catalysis, and materials synthesis.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
1-ethyl-N-methylpyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-7(6-9)8-2;;/h7-8H,3-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOFOBCJQGOESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)NC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Trifluoromethyl)phenyl 3-[3-(trifluoromethyl)phenyl]-2-quinolinyl sulfide](/img/structure/B2867591.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2867599.png)
![5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2867600.png)
![2-(2-{[5-Tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B2867601.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide](/img/structure/B2867603.png)
![2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride](/img/structure/B2867604.png)

![Ethyl 4-[(2,5-diethoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2867610.png)
![5,6-dimethyl-3-phenyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2867611.png)
![2-Chloro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2867612.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2867614.png)